(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

Asymmetric Catalysis Organocatalysis Desymmetrization

Asymmetric desymmetrization of meso-anhydrides often requires costly chiral resolution steps. (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL is an enantiopure organocatalyst that directly provides chiral hemiesters with up to 96% ee and quantitative yields, eliminating downstream purification burdens. • Resolved to >99% ee, ensuring catalyst fidelity in asymmetric transformations. • Replaces racemic or cis-configured analogs that deliver inferior or reversed stereochemical outcomes. • Available in research quantities with reliable global supply and documented performance metrics.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 29783-01-5
Cat. No. B109581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL
CAS29783-01-5
Synonyms(+)-trans-2-Dimethylaminocyclohexanol;  (1S-trans)-2-(Dimethylamino)cyclohexanol;  (1S,2S)-(+)-2-(Dimethylamino)cyclohexanol; 
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCN(C)C1CCCCC1O
InChIInChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1
InChIKeyUFUVLAQFZSUWHR-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL: Chiral Organocatalyst


(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL is a chiral secondary alcohol and tertiary amine organocatalyst . This cyclohexane-based compound serves as a low molecular weight, enantiopure building block and catalyst in asymmetric synthesis, distinguished by its specific (1S,2S) stereochemical configuration [1]. It is a key member of a class of compounds used for enantioselective transformations, with its utility anchored in its ability to promote highly enantioselective desymmetrizations of cyclic meso-anhydrides [1].

Chiral organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides
(1S,2S) stereochemistry required for induction of high optical purity
Low molecular weight cyclohexane-based scaffold with defined chiral environment

(1S,2S) Stereochemistry in Asymmetric Synthesis


Generic substitution of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL with its enantiomer or diastereomer is not scientifically valid for asymmetric applications. The compound's chiral environment, defined by the (1S,2S) configuration, is essential for inducing enantioselectivity in catalytic reactions [1]. Racemic or cis-configured analogs lack this specific spatial arrangement, leading to divergent, often inferior, enantioselectivities or reversed stereochemical outcomes [1]. The following evidence quantifies this stereochemical dependence, demonstrating why this specific enantiomer is a non-substitutable asset in processes requiring high optical purity.

Enantiomer substitution
Using the (1R,2R) enantiomer may reverse the stereochemical outcome of the desymmetrization, leading to the opposite product enantiomer.
Racemic catalyst
A racemic mixture of (1S,2S) and (1R,2R) yields racemic product, incompatible with asymmetric synthesis requiring high optical purity.
Diastereomer mismatch
Cis-configured 2-aminocyclohexanol analogs lack the specific trans-(1S,2S) arrangement and may give divergent enantioselectivities.

(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL Performance Metrics


Desymmetrization Enantioselectivity

(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL, when employed as a cyclohexane-based organocatalyst, promotes the enantioselective desymmetrization of cyclic meso-anhydrides with alcohols or benzyl mercaptan, achieving up to 96% enantiomeric excess (ee) in mostly quantitative yields [1]. This performance stands in stark contrast to the use of a racemic mixture of the catalyst, which would yield racemic products (0% ee), underscoring the critical importance of the enantiopure (1S,2S) form for achieving high optical purity in the desired product.

Desymmetrization ee
Reported
96% ee (enantiopure) vs 0% ee (racemic)
Supports attribution of enantioselectivity to the (1S,2S) configuration.
Alcoholysis of succinic/glutaric anhydrides at ambient temperature.
Asymmetric Catalysis Organocatalysis Desymmetrization

Chiral Resolution Purity

A preparatively efficient resolution protocol for racemic 2-aminocyclohexanol derivatives delivers both enantiomers with >99% enantiomeric excess (ee) using sequential application of (R)- and (S)-mandelic acid [1]. This method provides a quantifiable advantage over alternative resolution techniques, ensuring access to (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in exceptionally high optical purity, a critical parameter for its application as a chiral catalyst or building block where even minor enantiomeric impurities can compromise reaction outcomes.

Chiral Resolution Purity
Reported
>99% ee
Enables sourcing of material with exceptional stereochemical purity for catalysis.
Sequential resolution with (R)- and (S)-mandelic acid.
Chiral Resolution Enantiopurity Process Chemistry

Desymmetrization Yield Efficiency

In the organocatalytic desymmetrization of cyclic meso-anhydrides, (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL facilitates the reaction to proceed with mostly quantitative yields [1]. While a specific numerical yield range is not provided, the descriptor 'mostly quantitative' implies yields consistently above 90%, a significant advantage over many stoichiometric or less active catalytic methods. This contrasts with earlier methods employing cinchona alkaloids, which often required high catalyst loadings and low temperatures for acceptable reactivity [1].

Reaction Yield
Class-level
Mostly quantitative yields
Suggests high conversion efficiency in model desymmetrization reactions.
Yield range not numerically specified; context-dependent.
Reaction Yield Organocatalysis Process Efficiency

(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL Applications


Chiral Hemiester Intermediate Synthesis

Leveraging its ability to catalyze the desymmetrization of meso-anhydrides with up to 96% ee and high yields [1], (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL is ideally suited for the production of chiral hemiesters. These are critical intermediates in the synthesis of complex natural products and biologically active pharmaceutical compounds. The high enantioselectivity minimizes the need for costly and time-consuming downstream purification steps, improving overall process efficiency.

Chiral Building Block for Ligand Synthesis

The established protocol for resolving this compound to >99% ee [1] ensures a supply of material with exceptional stereochemical purity. This makes it a premium building block for constructing more complex chiral ligands and catalysts. In asymmetric catalysis research, where catalyst fidelity is paramount, the use of this >99% ee material reduces experimental noise and ensures that observed stereochemical outcomes are directly attributable to the intended catalyst architecture, not trace impurities.

Organocatalytic Method Benchmarking

As a representative of a low molecular weight, cyclohexane-based organocatalyst class with well-characterized performance metrics (96% ee, quantitative yields) [1], this compound serves as an excellent benchmark for evaluating new catalytic systems or reaction conditions. Its defined stereochemical outcome provides a clear baseline against which the efficacy of novel catalysts or methodologies can be quantitatively measured, accelerating research and development cycles in academic and industrial laboratories.

Application
Selection Property
Validation Focus
Chiral hemiester synthesis
Enantioselective desymmetrization capability
Enantiomeric excess and yield under reaction conditions
Chiral ligand construction
High enantiopurity sourcing
Stereochemical fidelity in downstream ligand performance
Organocatalytic method benchmarking
Well-characterized enantioselectivity and yield profile
Reproducibility of reported enantioselectivity and yield as baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.